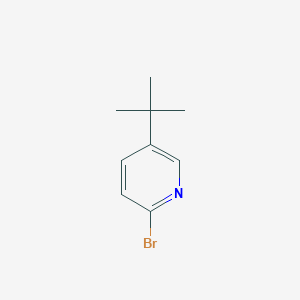

2-Bromo-5-(tert-butyl)pyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-tert-butylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGKQDRGOUALAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142197-19-0 | |

| Record name | 2-bromo-5-tert-butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(tert-butyl)pyridine: Synthesis, Analysis, and Applications in Drug Discovery

This guide provides a comprehensive overview of 2-Bromo-5-(tert-butyl)pyridine, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and detailed analytical characterization. Furthermore, we will explore its synthesis, including a step-by-step protocol, and its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

This compound belongs to the class of substituted pyridines, which are heterocyclic compounds of significant interest in the pharmaceutical industry. The pyridine scaffold is a privileged structure, appearing in numerous approved drugs.[1] The presence of a bromine atom at the 2-position and a tert-butyl group at the 5-position imparts unique electronic and steric properties to the molecule. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities. The bulky tert-butyl group can influence the molecule's conformation and metabolic stability, which are critical parameters in drug design.

The strategic placement of these substituents makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the discovery of novel kinase inhibitors and other therapeutic agents.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the C2 position and a tert-butyl group at the C5 position.

Molecular Formula: C₉H₁₂BrN

Molecular Weight: 214.10 g/mol

IUPAC Name: this compound

| Property | Value (Estimated) | Source/Justification |

| Physical State | Colorless to light yellow liquid or low melting solid | Based on related bromopyridine derivatives |

| Boiling Point | ~230 °C at 760 mmHg | Based on the boiling point of 5-bromo-2-tert-butylpyridine[2] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | General solubility of similar organic compounds |

| pKa (of pyridinium ion) | ~2-3 | The electron-withdrawing effect of the bromine atom is expected to decrease the basicity of the pyridine nitrogen. |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common method involves the direct bromination of a suitable tert-butylpyridine precursor. The regioselectivity of this reaction is a critical consideration.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the direct bromination of 3-(tert-butyl)pyridine. However, electrophilic aromatic substitution on pyridine is often challenging due to the electron-deficient nature of the ring. A more reliable approach involves the synthesis of the substituted pyridine ring from acyclic precursors or the modification of an existing pyridine ring.

An alternative and often more successful strategy is to start with a pre-functionalized pyridine ring and introduce the tert-butyl group. For instance, a Grignard reaction involving a bromopyridine derivative can be employed.

Synthetic Workflow Diagram

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a plausible route for the synthesis of this compound, adapted from procedures for similar compounds.[3]

Step 1: Synthesis of 2-Bromo-5-formylpyridine

-

To a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -15 °C in an ice-salt bath.

-

Slowly add a solution of isopropylmagnesium chloride (1.05 eq) in THF dropwise, maintaining the temperature below -10 °C.

-

Stir the reaction mixture at this temperature for 1.5 hours.

-

In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF) (1.2 eq) in anhydrous THF.

-

Slowly add the Grignard reagent solution to the DMF solution at -15 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-5-formylpyridine.

Step 2: Conversion to this compound

The conversion of the formyl group to a tert-butyl group can be achieved through various methods, such as a Wittig reaction followed by hydrogenation, or a Grignard reaction with tert-butylmagnesium chloride followed by reduction of the resulting alcohol.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group.

-

Aromatic Protons: Three signals are expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets and a doublet of doublets) due to coupling with each other.

-

tert-Butyl Protons: A singlet integrating to nine protons is expected in the aliphatic region (δ 1.2-1.5 ppm).

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.

-

Pyridine Carbons: Five signals are expected for the pyridine ring carbons, with the carbon attached to the bromine atom being significantly shielded.

-

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: a quaternary carbon and a methyl carbon.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | ~7.6 | d | ~8.5 |

| H-4 | ~7.8 | dd | ~8.5, 2.5 |

| H-6 | ~8.3 | d | ~2.5 |

| -C(CH₃)₃ | ~1.3 | s | - |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.[4]

-

Molecular Ion (M⁺): m/z = 213

-

Molecular Ion (M+2⁺): m/z = 215

-

Major Fragment: A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) or the entire tert-butyl group ([M-57]⁺) is also anticipated.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Analytical Workflow Diagram

Caption: A standard workflow for the analytical characterization of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in drug discovery due to the versatility of the bromopyridine moiety in cross-coupling reactions.[1] This allows for the facile introduction of a wide range of substituents at the 2-position, enabling the exploration of structure-activity relationships (SAR) in a lead optimization campaign.

The tert-butyl group can serve several purposes in drug design:

-

Steric Bulk: It can provide steric hindrance that orients the molecule favorably within a binding pocket or shields it from metabolic enzymes.

-

Lipophilicity: It increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The tert-butyl group is generally resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.

A notable application of similar building blocks is in the synthesis of p38 MAP kinase inhibitors, a class of drugs investigated for the treatment of inflammatory diseases.[1] The pyridine core acts as a scaffold to which other pharmacophoric elements are attached.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this isomer is not available, the hazards can be inferred from related compounds.

General Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[5]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][8]

Conclusion

This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive bromine handle and a sterically demanding, metabolically stable tert-butyl group makes it an attractive starting material for the synthesis of novel drug candidates. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for its effective utilization in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 4. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Bromo-5-(tert-butyl)pyridine: A Predictive and Methodological Guide

Introduction

2-Bromo-5-(tert-butyl)pyridine is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 2-position offers a reactive handle for cross-coupling reactions, while the bulky tert-butyl group at the 5-position can impart desirable steric and electronic properties, influencing molecular conformation and intermolecular interactions. Accurate structural confirmation and purity assessment of such intermediates are paramount in any research and development pipeline. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the definitive data required for this purpose.

While this compound (CAS No. 1142197-19-0) is commercially available, its comprehensive, peer-reviewed spectroscopic data is not widely disseminated in public databases. This guide, therefore, adopts a dual approach. First, it provides a detailed, predictive analysis of the expected spectroscopic signatures for this molecule, grounded in fundamental principles and data from analogous structures. Second, it outlines robust, field-proven methodologies for acquiring high-quality NMR, IR, and MS data, ensuring that researchers can confidently validate their own samples. This document serves as both a predictive reference and a practical manual for the rigorous characterization of this important heterocyclic compound.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to be simple and highly informative, revealing three distinct signals for the aromatic protons and one signal for the tert-butyl group. The analysis is based on established substituent effects on the pyridine ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~ 8.45 | Doublet (d) | ~ 2.4 Hz | 1H | H-6 | This proton is ortho to the nitrogen atom, which strongly deshields it, shifting it downfield. It exhibits a small meta-coupling to H-4. |

| ~ 7.60 | Doublet of Doublets (dd) | ~ 8.5, 2.4 Hz | 1H | H-4 | This proton is coupled to both H-3 (ortho) and H-6 (meta). The ortho-coupling (larger J value) will be the primary splitting pattern. |

| ~ 7.48 | Doublet (d) | ~ 8.5 Hz | 1H | H-3 | This proton is adjacent to the bromine atom and shows a standard ortho-coupling to H-4. |

| ~ 1.35 | Singlet (s) | N/A | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Due to the substitution pattern, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164 | C-5 | The carbon bearing the electron-donating tert-butyl group is expected to be significantly downfield. |

| ~ 152 | C-6 | The carbon atom adjacent to the electronegative nitrogen is strongly deshielded. |

| ~ 141 | C-2 | The carbon atom directly bonded to the bromine (C-Br) is deshielded, though the effect is less pronounced than for other substituents. |

| ~ 139 | C-4 | A standard chemical shift for a CH carbon in a substituted pyridine ring. |

| ~ 121 | C-3 | A standard chemical shift for a CH carbon in this electronic environment. |

| ~ 35 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 31 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger spectral width (~200 ppm) and a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.

-

Integrate the ¹H signals and pick all peaks for both spectra.

-

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by vibrations from the aromatic ring, the C-H bonds of the alkyl group, and the C-Br bond.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic for sp² C-H bonds on an aromatic ring.[3][4] |

| 2970-2870 | Aliphatic C-H Stretch | Strong | Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl methyl groups.[5] |

| ~1600, ~1470 | Aromatic C=C and C=N Stretch | Medium | In-ring stretching vibrations are characteristic of the pyridine core.[3][4] |

| ~1370 | C-H Bend (tert-butyl) | Medium | Characteristic symmetric bending (umbrella mode) for a tert-butyl group.[5] |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong | The position of this strong band is diagnostic of the ring substitution pattern.[3] |

| ~600 | C-Br Stretch | Medium-Strong | The C-Br stretching vibration typically appears in the lower frequency (fingerprint) region of the spectrum. |

Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of liquids or solids.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Collect a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Sample Application:

-

Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal.

-

If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically performs the background subtraction.

-

Label the significant peaks with their corresponding wavenumbers.

-

Workflow for FT-IR Analysis

Caption: General workflow for FT-IR analysis using an ATR accessory.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a structural "fingerprint."

Predicted Key Fragments in EI-MS

| m/z Value | Ion | Rationale |

| 213/215 | [M]⁺ | Molecular Ion Peak. The presence of a pair of peaks with an approximate 1:1 intensity ratio is the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br). This is a definitive diagnostic feature. |

| 198/200 | [M - CH₃]⁺ | Loss of a methyl radical. This is a very common and favorable fragmentation pathway for tert-butyl groups, leading to the formation of a stable secondary carbocation. This is expected to be the base peak. |

| 134 | [M - Br]⁺ | Loss of a bromine radical. |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation. A very stable and common fragment, often observed with high intensity. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into the GC injector. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

Use a standard Electron Ionization (EI) source, typically operating at 70 eV.

-

-

Mass Analysis:

-

Scan a suitable mass range, for example, m/z 40-300, using a quadrupole or time-of-flight (TOF) analyzer.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and confirm the bromine isotopic pattern.

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

-

Workflow for GC-MS Analysis

Caption: Workflow for structural analysis by GC-MS.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predictive analysis based on established chemical principles with robust, standardized protocols, researchers are equipped to confidently acquire and interpret the necessary data for structural verification and quality control. The predicted spectra—a distinct three-proton system in the ¹H NMR, characteristic C-Br and tert-butyl signals in the ¹³C NMR and IR, and a definitive Br isotopic pattern in the mass spectrum—offer a clear blueprint for what to expect. Adherence to the outlined experimental workflows will ensure the generation of high-quality, reliable, and reproducible spectroscopic data, which is the cornerstone of chemical research and development.

References

- 1. 2-BROMO-5-(TERT-BUTOXYCARBONYLAMINO)PYRIDINE | 218594-15-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis and characterization of 2-Bromo-5-(tert-butyl)pyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-(tert-butyl)pyridine

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern—a bromine atom amenable to a wide array of cross-coupling reactions and a sterically influential tert-butyl group—offers chemists precise control over molecular architecture. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough characterization of the final product using modern analytical techniques. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation and validation of this key intermediate.

Introduction: Strategic Importance of this compound

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous top-selling pharmaceuticals.[1] The strategic introduction of functional groups onto this ring is a cornerstone of drug design, allowing for the fine-tuning of a molecule's pharmacological profile. This compound serves as an exemplary case of a highly versatile intermediate.

-

The 2-Bromo Group: The bromine atom at the 2-position is a synthetic linchpin. It readily participates in a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, alkyl, and amino moieties.[2][3] Furthermore, the bromine can be exchanged with lithium via reagents like tert-butyllithium, opening pathways to nucleophilic addition reactions.[4]

-

The 5-tert-Butyl Group: The tert-butyl group at the 5-position exerts significant steric and electronic influence. As a bulky, electron-donating group, it modulates the reactivity of the pyridine ring and can influence the conformational preferences of the final molecule, which is critical for receptor binding interactions.[2]

The synthesis of such substituted pyridines, however, requires careful consideration. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards standard electrophilic aromatic substitution reactions.[2] Therefore, achieving regioselective bromination requires a well-designed strategy that balances reactivity and selectivity.

Synthetic Strategy and Mechanistic Considerations

The most direct and atom-economical approach to this compound is the selective electrophilic bromination of the precursor, 5-(tert-butyl)pyridine.

Electrophilic Aromatic Substitution on the 5-(tert-butyl)pyridine Ring

The challenge in this synthesis lies in controlling the position of bromination. The pyridine nitrogen deactivates the ring, particularly at the 2, 4, and 6 positions. Conversely, the tert-butyl group is an ortho-, para-directing activator. In 5-(tert-butyl)pyridine, the tert-butyl group at the 5-position activates the ortho positions (4 and 6) and the para position (2). The deactivating effect of the nitrogen and the activating effect of the tert-butyl group are in concert, strongly favoring substitution at the 2-position.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A brominating agent, polarized by a Lewis acid or reaction conditions, generates a potent electrophile (Br⁺ character). The π-system of the pyridine ring attacks this electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of this intermediate by a weak base to restore aromaticity and yield the 2-bromo product. The use of a controlled brominating agent like N-Bromosuccinimide (NBS) is often preferred over elemental bromine to minimize over-bromination and side reactions by maintaining a low, steady concentration of bromine.[2]

Detailed Experimental Protocol

This protocol describes the direct bromination of 5-(tert-butyl)pyridine.

Materials and Reagents:

-

5-(tert-butyl)pyridine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-(tert-butyl)pyridine (1.0 eq) in dichloromethane. Cool the flask in an ice-water bath to 0 °C with stirring.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (2.0 eq) to the solution. The formation of the pyridinium salt increases the ring's deactivation, which can enhance selectivity.

-

Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise to the cooled solution over 20-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until gas evolution ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash successively with saturated sodium thiosulfate solution (to remove any unreacted bromine), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford this compound as a pure product.

Synthetic Workflow Diagram

Caption: Synthetic route from 5-(tert-butyl)pyridine to the target compound.

Characterization and Data Analysis

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol [5] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~230 °C (predicted for isomer)[6][7] |

| Density | ~1.3 g/cm³ (predicted for isomer)[6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Doublet (d) | 1H | H-6 | Proton ortho to the nitrogen, deshielded. |

| ~7.6 | Doublet of Doublets (dd) | 1H | H-4 | Coupled to both H-3 and H-6. |

| ~7.4 | Doublet (d) | 1H | H-3 | Coupled to H-4. |

| ~1.3 | Singlet (s) | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group. |

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-6 |

| ~149 | C-2 (ipso-Br) |

| ~141 | C-4 |

| ~137 | C-5 (ipso-tBu) |

| ~123 | C-3 |

| ~35 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2970-2870 | C-H Stretch | Aliphatic C-H (tert-butyl) |

| ~1600, ~1470 | C=C / C=N Stretch | Pyridine Ring |

| ~1370 | C-H Bend | tert-butyl |

| 1100-1000 | C-N Stretch | Aromatic Amine |

| ~600-500 | C-Br Stretch | Bromo-Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Molecular Ion (M⁺): A key feature will be a pair of peaks of nearly equal intensity at m/z 213 and 215, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[8]

-

Key Fragmentation: The most prominent fragment will likely be the loss of a methyl group (-15 amu) to form a stable cation at m/z 198/200. Another significant fragmentation pathway is the loss of the entire tert-butyl group via cleavage of the C-C bond.

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling the reagents and product involved in this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9][10] All operations should be conducted within a certified chemical fume hood.[11]

-

Reagent Handling:

-

Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care to avoid contact with skin and eyes.

-

N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust.

-

Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Minimize exposure.

-

-

First Aid:

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10][11]

Conclusion

This guide has outlined a reliable and well-understood method for the synthesis of this compound via direct electrophilic bromination. By leveraging the directing effects of the substituents on the pyridine core, the target molecule can be obtained with high regioselectivity. The detailed protocol, coupled with a comprehensive analytical characterization workflow, provides researchers with a self-validating system to produce and confirm this valuable chemical intermediate. Adherence to the described safety protocols is essential for the successful and safe execution of this synthesis.

References

- 1. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A closer look at the bromine-lithium exchange with tert-butyllithium in an aryl sulfonamide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

The Dichotomy of Bulk: A Technical Guide to the Electronic and Steric Effects of the Tert-Butyl Group on the Pyridine Ring

Introduction: A Tale of Two Effects

The pyridine ring is a cornerstone scaffold in medicinal chemistry, catalysis, and materials science.[1][2] Its properties can be meticulously tuned by the introduction of substituents. Among these, the tert-butyl group stands out due to its profound and dichotomous influence. Possessing a significant +I inductive effect, it acts as a potent electron-donating group. Simultaneously, its sheer bulk imposes significant steric constraints. This guide provides an in-depth exploration of how these two fundamental properties—electronic donation and steric hindrance—modulate the behavior of the pyridine ring, dictating its basicity, nucleophilicity, reactivity, and utility in advanced applications. We will dissect the causality behind these effects, provide field-proven experimental protocols, and present quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Electronic Influence: Modulating Basicity and Reactivity

Alkyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom of the pyridine ring, thereby enhancing its basicity and nucleophilicity.[3] The tert-butyl group, with its three methyl groups, is a particularly strong electron donor. The position of this group dramatically influences the extent of this electronic enhancement.

Positional Impact on Basicity (pKa)

The basicity of a pyridine derivative is quantified by the pKa of its conjugate acid (the pyridinium ion). A higher pKa value indicates a stronger base.[4] When steric hindrance is not a primary factor, as in the case of 4-tert-butylpyridine, the electronic effect is clearly dominant.

-

4-tert-Butylpyridine: The tert-butyl group at the para-position effectively donates electron density to the nitrogen, significantly increasing its basicity compared to unsubstituted pyridine.[3][4]

-

3-tert-Butylpyridine: The inductive effect is still present but is less pronounced on the nitrogen atom compared to the 4-position isomer.

-

2-tert-Butylpyridine: While the inductive effect is strong, it is counteracted by steric hindrance, which will be discussed in the next section.

The following table summarizes the experimental pKa values, providing a clear quantitative comparison.

| Compound | Substituent Position(s) | pKa of Conjugate Acid | Primary Influencing Factor |

| Pyridine | Unsubstituted | 5.25 | Baseline |

| 4-tert-Butylpyridine | 4 | 5.99[3][4] | Electronic (+I) |

| 3-tert-Butylpyridine | 3 | 5.82[4] | Electronic (+I) |

| 2-tert-Butylpyridine | 2 | 5.76[4] | Electronic (+I) vs. Steric |

| 2,6-di-tert-Butylpyridine | 2, 6 | 3.58[4][5][6] | Steric Hindrance |

Influence on Aromatic Ring Reactivity

The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS), which typically requires harsh conditions and occurs at the 3-position.[3] The electron-donating tert-butyl group can slightly activate the ring towards EAS. Conversely, the increased electron density deactivates the ring towards nucleophilic aromatic substitution (SNAr), a reaction to which pyridines are typically susceptible at the 2- and 4-positions. The stronger electron-donating effect of the 4-tert-butyl group makes a hypothetical 2-halo-4-tert-butylpyridine less reactive in an SNAr reaction than a corresponding 2-halo-3-butylpyridine.[3]

The Steric Effect: The Dominance of Bulk

When the tert-butyl group is positioned ortho to the nitrogen atom (at the 2- or 2,6-positions), steric hindrance becomes the dominant factor, often overriding the electronic effect.[4]

Steric Shielding and the "Non-Nucleophilic" Base

The most dramatic illustration of steric effects is seen in 2,6-di-tert-butylpyridine. The two bulky tert-butyl groups effectively form a protective pocket around the nitrogen atom's lone pair.[4][6]

-

Protonation: A small electrophile like a proton can still access the lone pair, so the compound remains a base. However, the steric strain involved in accommodating the proton significantly reduces its basicity, as evidenced by its remarkably low pKa of 3.58.[4][5][6]

-

Nucleophilicity: Larger electrophiles, such as alkyl halides or Lewis acids like boron trifluoride (BF₃), are physically blocked from approaching the nitrogen.[7][8] This steric inhibition of N-alkylation and coordination renders 2,6-di-tert-butylpyridine an excellent non-nucleophilic base .[5][9]

This unique property is highly valuable in organic synthesis, where it can be used to scavenge protons generated in a reaction without interfering with electrophilic reagents or metal catalysts.[10] For example, it is widely used in the formation of vinyl triflates from ketones and triflic anhydride, where it neutralizes the potent triflic acid byproduct without competing in the reaction.[11]

The logical relationship between substituent position and the resulting properties can be visualized as follows:

Caption: Interplay of steric and electronic effects based on substituent position.

Spectroscopic and Structural Characterization

The electronic and steric effects of the tert-butyl group are readily observable through spectroscopic and crystallographic analysis.

NMR Spectroscopy

-

¹H NMR: The protons of the tert-butyl group typically appear as a sharp singlet around 1.3-1.5 ppm. The chemical shifts of the pyridine ring protons are also affected. In 4-tert-butylpyridine, the electron-donating effect shields the ring protons relative to pyridine itself.

-

¹³C NMR: The quaternary carbon of the tert-butyl group is a key identifier. The electron donation also influences the chemical shifts of the pyridine ring carbons, with increased shielding observed.

Representative ¹H NMR Data (CDCl₃):

| Compound | Pyridine Ring Protons (ppm) | tert-Butyl Protons (ppm) |

| 4-tert-Butylpyridine | ~8.5 (d, 2H), ~7.3 (d, 2H) | ~1.3 (s, 9H) |

| 2,6-di-tert-Butylpyridine | ~7.5 (t, 1H), ~7.1 (d, 2H) | ~1.4 (s, 18H) |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of steric hindrance. In the crystal structure of metal complexes with 2,6-di-tert-butylpyridine ligands, the bulky groups can be seen physically encapsulating the metal center. Bond angles around the nitrogen and within the pyridine ring can be distorted from ideality to accommodate the steric strain imposed by the tert-butyl group(s). For example, in zinc complexes with 4-tert-butylpyridine, the Zn-N bond length is a key parameter that reflects the strength of the coordination.[12]

Experimental Protocols

The following protocols are provided as validated, step-by-step methodologies for the synthesis and analysis of key tert-butylpyridines.

Synthesis of 2,6-di-tert-butylpyridine

This procedure is based on the alkylation of pyridine with an excess of tert-butyllithium, a method reminiscent of the Chichibabin reaction.[7][13]

Workflow Diagram:

Caption: Synthetic workflow for 2,6-di-tert-butylpyridine.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of tert-butyllithium (t-BuLi) in heptane (e.g., 1.7 M). Use a significant excess relative to pyridine (e.g., a 10:1 molar ratio).

-

Cooling: Cool the t-BuLi solution to -70 °C using a dry ice/acetone bath.

-

Pyridine Addition: Slowly add a solution of dry pyridine in heptane dropwise via the dropping funnel, maintaining the temperature below -60 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir vigorously for 72 hours under a nitrogen atmosphere. The mixture will typically become dark and viscous.

-

Quenching: Cool the reaction flask in an ice bath. Cautiously and slowly add water dropwise to quench the excess t-BuLi. This is a highly exothermic reaction; proceed with extreme care.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove any unreacted pyridine) and then with saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield 2,6-di-tert-butylpyridine as a colorless liquid.

Determination of pKa by Potentiometric Titration

This general protocol can be used to experimentally verify the pKa values listed in Section 1.1.[1][14][15][16]

-

Instrument Calibration: Calibrate a potentiometer/pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mM) of the pyridine derivative in deionized water. To maintain constant ionic strength, add a background electrolyte like 0.15 M potassium chloride (KCl).[14][15]

-

Initial Acidification: Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel. Acidify the solution to a starting pH of ~1.8-2.0 with a standardized solution of 0.1 M HCl.[14][15]

-

Titration: Immerse the calibrated pH electrode in the solution and stir continuously. Titrate the solution by adding small, precise aliquots (e.g., 0.05-0.1 mL) of a standardized 0.1 M NaOH solution.

-

Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[15] Continue the titration until the pH reaches ~12.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point. This can be precisely determined from the inflection point of the curve, often by analyzing the first or second derivative of the plot.

-

Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[14]

Applications in Drug Discovery and Catalysis

The unique properties of tert-butyl substituted pyridines make them invaluable in specialized applications.

-

Drug Discovery: The pyridine scaffold is prevalent in pharmaceuticals.[1][17] The tert-butyl group can be incorporated to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Its lipophilicity can also be used to modulate the pharmacokinetic properties of a drug candidate.

-

Catalysis and Coordination Chemistry: 4-tert-Butylpyridine is a common ligand in coordination chemistry, used to stabilize metal centers and influence the electronic properties of catalysts.[18] For example, 4,4'-di-tert-butyl-2,2'-bipyridine is a widely used ligand that enhances the solubility and stability of metal complexes, such as those used in photoredox catalysis and for OLEDs.[19] The steric bulk of the tert-butyl groups can also create specific coordination geometries, essential for achieving high selectivity in catalytic reactions.[20][21]

Conclusion

The tert-butyl group exerts a powerful dual influence on the pyridine ring. Its electronic effect, an inductive donation of electron density, enhances the basicity and nucleophilicity of the nitrogen atom, an effect most purely observed from the 4-position. In stark contrast, its steric bulk, when positioned ortho to the nitrogen, physically shields the lone pair, dramatically reducing basicity and inhibiting nucleophilic reactions. This steric hindrance gives rise to the synthetically crucial class of non-nucleophilic bases. Understanding this dichotomy is paramount for the rational design of molecules in drug discovery, the selection of reagents in organic synthesis, and the development of advanced catalysts. By leveraging the predictable interplay of these electronic and steric effects, chemists can precisely manipulate the properties of the pyridine scaffold to achieve a desired chemical function.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 2,6-Di-tert-butylpyridine - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

- 10. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 13. General synthesis of 2,6-dialkylpyridines - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. rsc.org [rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. 4,4'-Di-tert-butyl-2,2'-bipyridine--A useful ligand in chemical reactions_Chemicalbook [chemicalbook.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 2-Bromo-5-(tert-butyl)pyridine in Common Organic Solvents

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-5-(tert-butyl)pyridine, a key intermediate in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not widely published, this document synthesizes fundamental chemical principles with established laboratory protocols to empower researchers. It offers a predictive analysis of its solubility based on molecular structure, details robust methodologies for both qualitative and quantitative solubility determination, and outlines critical safety and handling procedures. The guide is intended for researchers, chemists, and drug development professionals who require a reliable understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation.

Introduction to this compound

This compound is a substituted pyridine derivative increasingly utilized as a versatile building block in organic synthesis. Its structure, featuring a bromine atom at the 2-position and a bulky tert-butyl group at the 5-position, offers unique steric and electronic properties. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the tert-butyl group enhances solubility in organic media and can direct the regioselectivity of subsequent reactions.[1] A precise understanding of its solubility is paramount for its effective use, influencing everything from reaction kinetics to the efficiency of purification processes like crystallization and chromatography.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 39919-58-9 | [2][3] |

| Molecular Formula | C₉H₁₂BrN | [2] |

| Molecular Weight | 214.10 g/mol | [2][4] |

| Appearance | Liquid | [3] |

| Density | ~1.3 g/cm³ | [2][4] |

| Boiling Point | ~230.0 °C at 760 mmHg | [2][4] |

| Flash Point | ~92.9 °C | [2] |

| InChI Key | HAJSOFXLKFWERP-UHFFFAOYSA-N | [3] |

Theoretical Principles and Solubility Predictions

The solubility of a compound is governed by the principle "like dissolves like," which relates the polarity of the solute and the solvent.[5][6] The molecular structure of this compound contains both polar and nonpolar regions, leading to a nuanced solubility profile.

-

Polar Characteristics: The pyridine ring is inherently polar due to the electronegative nitrogen atom. The bromine atom further contributes to the molecule's polarity through its electronegativity, creating a dipole moment. This region of the molecule favors interactions with polar solvents.

-

Nonpolar Characteristics: The large, sterically hindering tert-butyl group is aliphatic and highly nonpolar. This group will readily interact with nonpolar and weakly polar organic solvents through van der Waals forces.

Prediction: The presence of the significant nonpolar tert-butyl group suggests that this compound will exhibit good solubility in nonpolar and moderately polar aprotic solvents. Its solubility is expected to decrease in highly polar solvents, particularly protic solvents like water and lower-aliphatic alcohols, where the nonpolar alkyl group would disrupt the solvent's strong hydrogen-bonding network.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar tert-butyl group dominates interactions, making it highly compatible with these solvents.[5] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can interact with both the polar pyridine ring and the nonpolar alkyl group effectively. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The solvent's hydrogen bonding is disrupted by the large nonpolar group, limiting solubility. |

| Highly Polar Protic | Water | Insoluble | The large, hydrophobic nature of the molecule prevents significant dissolution in water.[7] |

| Acidic/Basic Aqueous | 5% HCl, 5% NaOH | Slightly Soluble (in Acid) | The basic nitrogen on the pyridine ring can be protonated by acid, forming a more polar salt, which may slightly increase aqueous solubility.[7][8] The compound lacks an acidic proton, so solubility in aqueous base is not expected to increase. |

Experimental Protocol for Solubility Determination

Accurate solubility data is best obtained empirically. The following protocols describe methods for both rapid qualitative assessment and precise quantitative measurement.

Critical Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound and related bromopyridines are classified as hazardous.

-

Hazards: Harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[3][9][10]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11][12]

-

Storage: Store in a tightly closed container in a cool, dry place.

Workflow for Solubility Assessment

The following diagram illustrates the logical flow from a simple qualitative check to a more rigorous quantitative analysis.

Caption: Logical workflow for determining solubility.

Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, slightly soluble, or insoluble in a given solvent.[7][8]

-

Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.

-

Addition of Solute: Add a small, pre-weighed amount of this compound (e.g., 25 mg) to each test tube.

-

Addition of Solvent: Add a measured volume of the test solvent (e.g., 0.75 mL) to the corresponding test tube.

-

Mixing: Cap and vortex each tube vigorously for 1-2 minutes at a consistent, controlled temperature (e.g., 25 °C).

-

Observation: Allow any undissolved solid to settle. Visually inspect the solution. A completely clear solution indicates solubility. The presence of suspended particles or a solid pellet indicates insolubility or partial solubility.

-

Record: Record observations as "Soluble," "Partially Soluble," or "Insoluble."

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility in terms of mass per unit volume (e.g., mg/mL).

Caption: Experimental workflow for quantitative gravimetric analysis.

-

Prepare Saturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the desired solvent. Ensure undissolved solid remains.

-

Equilibrate: Agitate the mixture (e.g., on a shaker or stir plate) in a constant temperature bath (e.g., 25 °C) for an extended period (at least 24 hours) to ensure equilibrium is reached.

-

Settle: Turn off agitation and allow the undissolved solid to completely sediment, leaving a clear supernatant.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Avoid disturbing the solid material.

-

Gravimetric Analysis:

-

Transfer the aliquot to a pre-weighed, dry vial.

-

Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight of the dried residue is achieved.

-

Weigh the vial containing the dried solute.

-

-

Calculation: The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.

-

Solubility (mg/mL) = (Mass of vial + residue) - (Mass of empty vial) / (Volume of aliquot in mL)

-

Conclusion

While a definitive, published dataset on the solubility of this compound is scarce, a strong predictive understanding can be derived from its molecular structure. It is anticipated to be highly soluble in nonpolar and polar aprotic organic solvents and poorly soluble in highly polar, protic solvents like water. For applications requiring precise concentrations, the experimental protocols outlined in this guide provide a robust and reliable method for determining its solubility quantitatively. Adherence to the described safety precautions is essential when handling this compound. This guide provides the foundational knowledge and practical steps necessary for scientists to confidently incorporate this compound into their research and development workflows.

References

- 1. 2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 5-Bromo-2-tert-butylpyridine | 39919-58-9 [sigmaaldrich.com]

- 4. 5-Bromo-2-tert-butylpyridine | CAS 39919-58-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

The Strategic Incorporation of tert-Butyl Substituted Bromopyridines in Modern Medicinal Chemistry

This technical guide provides an in-depth exploration of the synthesis, properties, and applications of tert-butyl substituted bromopyridines as crucial structural motifs in medicinal chemistry. We will delve into the strategic rationale for their use, provide detailed synthetic protocols for their preparation and modification, and examine their role in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Introduction: The Pyridine Scaffold and the Impact of Strategic Substitution

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents.[1][2] Its nitrogen atom provides a key hydrogen bond acceptor and a point for modulating physicochemical properties such as solubility and basicity. However, the successful application of a pyridine-based scaffold in a drug candidate is highly dependent on its substitution pattern. The strategic placement of specific functional groups is paramount in fine-tuning the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.

This guide focuses on two key substituents: the tert-butyl group and the bromine atom. The strategic combination of these two moieties on a pyridine core creates a versatile building block with significant potential in medicinal chemistry.

The Role of the tert-Butyl Group

The tert-butyl group, with its bulky and lipophilic nature, imparts several key properties to a molecule:

-

Steric Hindrance: The large size of the tert-butyl group can provide a "steric shield," protecting adjacent functional groups from metabolic degradation.[3] This can lead to improved metabolic stability and a longer in vivo half-life of the drug.

-

Modulation of Lipophilicity: The tert-butyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[4] However, excessive lipophilicity can also lead to poor solubility and off-target toxicity.

-

Target Binding: The steric bulk of the tert-butyl group can be exploited to create highly specific interactions with the binding pocket of a target protein, leading to increased potency and selectivity.[3]

The Versatility of the Bromo Substituent

The bromine atom on the pyridine ring serves as a versatile synthetic handle, enabling a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry, allowing for the efficient construction of complex molecular architectures. Key reactions include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Negishi Coupling: Formation of C-C bonds with organozinc reagents.

The ability to participate in these diverse coupling reactions makes bromopyridines invaluable intermediates for the synthesis of compound libraries for high-throughput screening and for the late-stage functionalization of lead compounds.[5]

Synthesis of tert-Butyl Substituted Bromopyridines

The preparation of tert-butyl substituted bromopyridines can be achieved through several synthetic routes. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Direct Bromination of tert-Butylpyridines

Direct bromination of a pre-existing tert-butylpyridine can be a straightforward approach. However, controlling the regioselectivity of the bromination can be challenging due to the directing effects of both the pyridine nitrogen and the tert-butyl group.

This protocol describes the bromination of 4-tert-butylpyridine to yield 2-bromo-4-tert-butylpyridine.

Materials:

-

4-tert-Butylpyridine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-tert-butylpyridine (1.0 eq) in dichloromethane, slowly add concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-4-tert-butylpyridine.

Cross-Coupling Approaches

A more versatile and regioselective approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the tert-butyl group onto a pre-brominated pyridine ring or vice versa.

This protocol details the synthesis of 3-bromo-5-tert-butylpyridine via a Suzuki-Miyaura coupling reaction between 3,5-dibromopyridine and tert-butylboronic acid.

Materials:

-

3,5-Dibromopyridine

-

tert-Butylboronic acid pinacol ester

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a Schlenk flask, combine 3,5-dibromopyridine (1.0 eq), tert-butylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-5-tert-butylpyridine.

Synthetic Workflow for 3-bromo-5-tert-butylpyridine via Suzuki Coupling

Caption: Workflow for the synthesis of 3-bromo-5-tert-butylpyridine.

Applications in Medicinal Chemistry: A Case Study on p38 MAP Kinase Inhibitors

The tert-butyl substituted bromopyridine scaffold has found significant application in the development of kinase inhibitors, a major class of targeted cancer therapeutics. The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1.[][7] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers.

Doramapimod (BIRB-796) is a potent and selective inhibitor of p38 MAP kinase that contains a tert-butyl group, which is crucial for its binding affinity.[3][8] While the tert-butyl group in Doramapimod is on a pyrazole ring, the structure-activity relationship (SAR) studies of this and related compounds provide valuable insights into how a tert-butyl substituted heterocycle can be optimized for potent kinase inhibition.

Structure-Activity Relationship (SAR) of Pyridine-Containing p38 Inhibitors

SAR studies on various series of p38 inhibitors have highlighted the importance of a substituted pyridine ring for potent activity. The pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site. The substituents on the pyridine ring are then explored to optimize potency, selectivity, and pharmacokinetic properties.

| Compound | R1 | R2 | p38α IC₅₀ (nM)[9] |

| A | H | 4-Fluorophenyl | 50 |

| B | H | 2,4-Dichlorophenyl | 47 |

| C | tert-Butyl | 4-Fluorophenyl | 11 |

| D | tert-Butyl | 2,4-Dichlorophenyl | 8 |

This table presents hypothetical data based on known SAR trends for illustrative purposes.

As illustrated in the table, the introduction of a tert-butyl group can significantly enhance the inhibitory potency. This is often attributed to the tert-butyl group occupying a hydrophobic pocket within the kinase active site, leading to a more favorable binding interaction.

Mechanism of Action: p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling pathway is a key regulator of cellular responses to stress and inflammation.[1][2] Its activation leads to the phosphorylation of downstream transcription factors, resulting in the expression of pro-inflammatory genes. Inhibitors like Doramapimod bind to the ATP-binding site of p38 kinase, preventing its phosphorylation and activation, thereby blocking the downstream signaling cascade.

p38 MAP Kinase Signaling Pathway and Inhibition

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

Conclusion

tert-Butyl substituted bromopyridines are highly valuable and versatile building blocks in medicinal chemistry. The tert-butyl group offers a powerful tool for modulating steric and electronic properties to enhance potency, selectivity, and metabolic stability. The bromine atom provides a key synthetic handle for the construction of complex molecular architectures through a variety of reliable and high-yielding cross-coupling reactions. The strategic application of this scaffold, as exemplified by the development of potent kinase inhibitors, underscores its importance in modern drug discovery. Further exploration of the diverse chemical space accessible from tert-butyl substituted bromopyridines is expected to yield novel therapeutic agents for a wide range of diseases.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 7. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pardon Our Interruption [opnme.com]

- 9. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling, and Disposal of 2-Bromo-5-(tert-butyl)pyridine

Introduction and Scope

2-Bromo-5-(tert-butyl)pyridine is a substituted pyridine derivative utilized as a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its unique structural combination—a reactive bromo-group on an electron-deficient pyridine ring, coupled with a sterically influencing tert-butyl group—makes it a valuable building block. However, these same characteristics necessitate a comprehensive understanding of its potential hazards to ensure safe handling and disposal.

This guide provides an in-depth framework for researchers, chemists, and drug development professionals. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this compound (CAS No. 1142197-19-0)[1][2], this document synthesizes and extrapolates critical safety data from structurally similar isomers, including 2-Bromo-4-(tert-butyl)pyridine and 5-bromo-2-tert-butylpyridine, as well as the parent compound, 2-bromopyridine. This approach provides a robust safety protocol grounded in the known reactivity and toxicology of the core chemical moieties.

The protocols and recommendations herein are designed to be self-validating, emphasizing the causality behind each safety measure to empower laboratory personnel with the knowledge to work safely and responsibly.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's properties is the foundation of a robust safety plan. The following sections detail the known and extrapolated hazards associated with this compound.

Physicochemical Properties

The physical characteristics of a compound influence its behavior in the laboratory, affecting everything from evaporation rates to storage requirements.

| Property | Value | Source |

| Chemical Formula | C₉H₁₂BrN | [3][4] |

| Molecular Weight | 214.1 g/mol | [3][4] |

| Physical Form | Liquid | |

| Boiling Point | ~230.0 °C at 760 mmHg | [3] |

| Density | ~1.3 g/cm³ | [3] |

| Flash Point | ~92.9 °C | [3] |

| Storage Temperature | Ambient, in a dry, well-ventilated area | [5] |

GHS Hazard Classification (Synthesized)

Based on data from closely related bromopyridine derivatives, this compound should be handled as a substance with the following GHS classifications.[5][6][7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[5][6] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6][7] |

Signal Word: Danger [6]

Toxicological Profile

The primary toxicological concerns stem from its potential for acute toxicity if ingested, fatal effects upon skin contact, and severe irritation to the skin, eyes, and respiratory system.[5][6] Chronic health effects have not been fully investigated, warranting a conservative approach that minimizes all routes of exposure.[6] Skin contact may lead to inflammation, itching, and redness, while inhalation can irritate the lungs and respiratory tract.[8]

Reactivity Profile

Understanding chemical reactivity is crucial for safe storage and handling, preventing incidents before they occur.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[7][9][10] Such materials can react vigorously with the pyridine moiety.

-

Hazardous Decomposition Products: Upon thermal decomposition or combustion, this compound may release highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[6][10][11]

-

Stability: The compound is generally stable under normal storage conditions but may be air-sensitive.[9] Store in a tightly-closed container under an inert atmosphere for long-term stability.

Exposure Control and Personal Protective Equipment (PPE)

Minimizing exposure is achieved through a combination of engineering controls and appropriate PPE. The following workflow should guide the risk assessment process for any procedure involving this compound.

Diagram 1: Risk Assessment Workflow

Caption: Workflow for assessing and mitigating risks.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a properly functioning chemical fume hood to prevent inhalation of vapors.[12]

-

Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[5][13]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[5][10]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific task being performed.

| Protection Type | Specification | Rationale and Source(s) |